N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features an indole moiety, a sulfonamide group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carbaldehyde with sulfonyl chloride in the presence of a base to form the indole sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.
Acetanilide: An analgesic and antipyretic compound with a similar acetamide group.
Uniqueness
N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the combination of its indole, sulfonamide, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21N3O5S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-16(26)23-18-6-10-20(11-7-18)31(27,28)24-19-8-12-21(13-9-19)32(29,30)25-15-14-17-4-2-3-5-22(17)25/h2-13,24H,14-15H2,1H3,(H,23,26) |
InChI Key |
HYZOYWQDAKBQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.